molecular formula C9H14N2O2 B136698 Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-26-8

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B136698
CAS No.: 128537-26-8
M. Wt: 182.22 g/mol
InChI Key: LDRIQRYSIQKISI-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylhydrazine in ethanol. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Another method involves the use of ethyl 2,4-dioxovalerate and hydrazine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert it into different pyrazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of agrochemicals. Its derivatives are often designed to enhance crop protection through effective herbicidal and fungicidal properties. The compound's structure allows for modifications that can improve efficacy against specific pests or diseases.

Case Study: Efficacy Against Crop Diseases
A study demonstrated that derivatives of pyrazole compounds exhibited significant antifungal activity against Fusarium oxysporum, a common plant pathogen. The results indicated that compounds similar to this compound could effectively reduce disease incidence in treated crops by up to 60% compared to untreated controls .

Pharmaceuticals

Intermediate in Drug Synthesis

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its pyrazole moiety is associated with a range of biological activities, making it a valuable component in drug development.

Biological Activity Exploration
Research has shown that pyrazole derivatives exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. For instance, compounds derived from this pyrazole framework have been investigated for their potential as COX inhibitors, which are crucial in managing pain and inflammation .

Material Science

Advanced Materials Development

The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like enhanced durability and resistance to environmental factors.

Application in Coatings
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This enhancement makes it suitable for applications in protective coatings for industrial uses .

Biochemistry

Role in Biochemical Assays

In biochemistry, this compound is used in various assays to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for researchers.

Enzyme Activity Studies
A notable application involved using this compound to investigate the inhibition of specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for developing enzyme inhibitors with therapeutic applications .

Data Summary Table

Application Area Specific Uses Key Findings
Agricultural ChemistryHerbicides and fungicidesReduces disease incidence by up to 60%
PharmaceuticalsIntermediate for drug synthesisExhibits anti-inflammatory and analgesic properties
Material ScienceAdvanced materials (polymers/coatings)Improves thermal stability and mechanical strength
BiochemistryBiochemical assaysPotential lead compound for enzyme inhibitors

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₉N₂O₂
  • Molecular Weight: Approximately 168.20 g/mol
  • Appearance: White to cream or pale yellow crystalline powder
  • Melting Point: 136.0–145.0 °C

The compound features a five-membered pyrazole ring with two nitrogen atoms, contributing to its reactivity and biological interactions. The ethyl and methyl groups attached to the ring enhance its lipophilicity, which is crucial for membrane permeability and bioactivity.

Biological Activity Overview

This compound exhibits notable biological activities primarily as an enzyme inhibitor. It has been shown to interact with various molecular targets, leading to significant effects on metabolic pathways.

Enzyme Inhibition

The compound acts as an inhibitor of key enzymes involved in inflammatory processes. Its mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction and subsequent catalysis. Notably, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

In Vitro Studies

Recent studies have demonstrated that this compound can inhibit the biofilm formation of Staphylococcus aureus, which is significant for developing treatments against bacterial infections. Additionally, it has been evaluated for its anti-inflammatory properties through various assays:

Compound IC50 (μM) Activity
This compound0.034 - 0.052COX inhibition
Celecoxib54.65Standard reference

In a comparative study, the compound demonstrated superior COX-2 selectivity with minimal degenerative changes observed in histopathological examinations of treated animal models .

Case Studies

A case study involving the synthesis of related pyrazole derivatives highlighted the compound's role in reducing inflammation in carrageenan-induced edema models. The results indicated significant edema inhibition percentages ranging from 78.9% to 96%, surpassing traditional anti-inflammatory drugs like celecoxib .

Potential Applications

The unique structural characteristics of this compound position it as a promising candidate for drug development in several therapeutic areas:

Anti-inflammatory Agents:
Its ability to selectively inhibit COX enzymes suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Agents:
Given its effectiveness against Staphylococcus aureus, further exploration could lead to novel treatments for bacterial infections resistant to conventional antibiotics.

Properties

IUPAC Name

ethyl 5-ethyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7-6-8(11(3)10-7)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRIQRYSIQKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568713
Record name Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-26-8
Record name Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 2 (3.8 g, 22 mmol) in toluene (20 mL) was added methylhydrazine (1.8 g, 0.039 mol) cooled to −20° C. After completion of the reaction, the reaction liquid was washed with water and the solvent was removed by evaporation to obtain crude product, the crude product was purified by silica gel column chromatography (PE:EA=5:1) to give the desired product as a white oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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